Pinacyanol bromide

概要

説明

Pinacyanol bromide is a cyanine dye, known for its vibrant blue color. It is an organic cation, typically isolated as the chloride or iodide salts. This compound has been widely used as a sensitizer in electrophotography and has various applications in scientific research .

準備方法

Pinacyanol bromide is synthesized from 2-methylquinoline through a series of chemical reactions. The process begins with the quaternization of 2-methylquinoline using ethyl chloride or ethyl iodide. This is followed by condensation with formaldehyde, resulting in coupling. The final step involves the oxidation of the leuco intermediate to produce the dye .

化学反応の分析

Pinacyanol bromide undergoes several types of chemical reactions, including:

Oxidation: The leuco intermediate is oxidized to form the final dye.

Condensation: The reaction with formaldehyde leads to the coupling of the intermediate compounds.

Quaternization: The initial step involves the quaternization of 2-methylquinoline with ethyl chloride or ethyl iodide.

科学的研究の応用

Colorimetric Applications

Pinacyanol bromide is utilized in colorimetric assays due to its distinct absorption characteristics. The dye has been employed in the spectral study of supramolecular cation-anion interactions, allowing researchers to analyze complex formation and binding affinities.

Case Study: Spectral Analysis

In studies involving micellar systems, this compound demonstrated significant spectral shifts when interacting with surfactants. This property was exploited to investigate the dye's behavior in various solvents and concentrations, revealing insights into its solvate-separated associative structures .

Photography and Imaging

Historically, this compound was used to sensitize photographic plates, particularly enhancing their response to blue light. This application significantly improved the quality of images captured in the early 20th century.

Historical Context

- Manufactured by : Meister, Lucius & Brüning at Höchst, Germany.

- Application : Sensitization of photographic plates.

- Results : Enhanced image quality in the blue spectrum.

Biological Applications

The biological properties of this compound have been extensively studied. It serves as a staining agent in various biological assays and experiments, contributing to advancements in understanding cellular processes.

Applications in Biological Research

- Nucleic Acid Staining : this compound's ability to intercalate with DNA makes it valuable for visualizing nucleic acids in gel electrophoresis.

- Cellular Studies : It has been used to investigate cell morphology and viability due to its cationic properties that allow interaction with cellular membranes .

Material Science and Chemistry

In material science, this compound is investigated for its interactions within organic solvents and surfactant systems. The dye's properties are analyzed using various techniques to understand its behavior under different conditions.

Research Findings

Research has shown that this compound interacts differently with anionic and cationic surfactants, influencing its solubility and stability in solutions. For instance, studies revealed that the dye forms stable aggregates at specific concentrations, which can be characterized using spectroscopic techniques .

作用機序

The mechanism of action of pinacyanol bromide involves its interaction with various molecular targets and pathways. It acts as a solvatochrome indicator, changing color based on the polarity of the medium. This property is utilized in various analytical techniques to monitor phase transitions and other chemical processes .

類似化合物との比較

Pinacyanol bromide is part of the cyanine dye family, which includes other compounds such as pinacyanol chloride and pinacyanol iodide. These compounds share similar structures and properties but differ in their specific applications and reactivity. This compound is unique in its ability to act as a solvatochrome indicator and its extensive use in electrophotography .

生物活性

Pinacyanol bromide, a synthetic organic cationic dye, is part of the cyanine dye family and is primarily recognized for its applications in biological research and medical diagnostics. Its unique properties stem from its structure, which includes a conjugated polymethine chain and two positively charged nitrogen atoms, making it a potent intercalator of nucleic acids. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, cellular effects, and research applications.

Target of Action

this compound primarily interacts with nucleic acids (DNA and RNA) and proteins due to its cationic nature. The mechanism involves intercalation between base pairs in nucleic acids, which enhances fluorescence and allows for visualization in various experimental setups.

Mode of Action

The dye's interaction with biological structures can modulate cellular processes by altering signaling pathways. It can influence the activity of kinases and phosphatases, impacting cellular metabolism and proliferation .

This compound exhibits several significant biochemical properties:

- Nucleic Acid Staining : It acts as a nucleic acid stain by intercalating between DNA base pairs, enhancing fluorescence for visualization purposes.

- Protein Interaction : The compound has shown interactions with proteins involved in cellular signaling, affecting their conformation and activity.

- Solvatochrome Indicator : It serves as a solvatochrome indicator sensitive to changes in medium polarity, which is useful in studying intermolecular interactions.

Cellular Effects

The biological effects of this compound vary based on concentration and exposure duration:

- Low Doses : Generally well-tolerated; used to study cellular processes without significant toxicity.

- High Doses : Can exhibit cytotoxic effects, including cell death and tissue damage. These effects are dose-dependent and can be mitigated by optimizing concentrations used in experiments .

Table 1: Dosage Effects on Cellular Activity

| Dose Range | Cellular Response | Observations |

|---|---|---|

| Low | Minimal toxicity | Suitable for studying cellular processes |

| Moderate | Altered gene expression | Changes in transcription and translation processes |

| High | Cytotoxicity | Cell death and tissue damage observed |

Metabolic Pathways

This compound influences various metabolic pathways related to nucleic acid metabolism. It interacts with enzymes such as DNA polymerases and helicases, affecting their activity. This modulation can lead to changes in metabolic flux and the levels of certain metabolites by influencing gene expression .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Interaction with Micelles : A study examined the interaction of pinacyanol with n-dodecyltrimethylammonium bromide (DTAB) at micellar concentrations. The findings indicated significant changes in fluorescence properties, suggesting potential applications in drug delivery systems .

- Toxicological Assessments : Research identified pinacyanol as a potential mitochondrial toxicant. In vitro studies demonstrated its cytotoxic effects at elevated concentrations, warranting further investigation into its safety profile .

- Photographic Emulsions : Historical studies on photographic emulsions showed that this compound could sensitize emulsions effectively while reducing fog density during development processes .

Research Applications

This compound has found extensive applications across various fields:

- Chemistry : Used as a solvatochrome indicator to study medium polarity changes.

- Biology : Investigated for its role in studying intermolecular interactions.

- Medicine : Explored for potential applications in inhibiting angiogenesis, crucial for cancer treatment .

- Industry : Employed as a sensitizer in electrophotography and in the production of mesoporous silica nanofibers.

特性

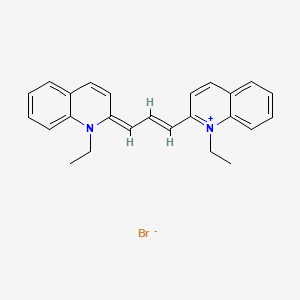

IUPAC Name |

1-ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]quinoline;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N2.BrH/c1-3-26-22(18-16-20-10-5-7-14-24(20)26)12-9-13-23-19-17-21-11-6-8-15-25(21)27(23)4-2;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COPIHGSSCONEQG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。